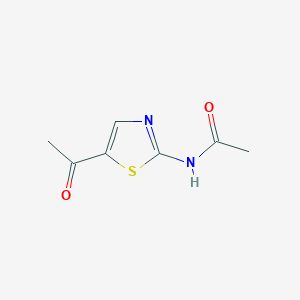

n-(5-Acetyl-1,3-thiazol-2-yl)acetamide

Descripción

BenchChem offers high-quality n-(5-Acetyl-1,3-thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(5-Acetyl-1,3-thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

860620-57-1 |

|---|---|

Fórmula molecular |

C7H8N2O2S |

Peso molecular |

184.22 g/mol |

Nombre IUPAC |

N-(5-acetyl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C7H8N2O2S/c1-4(10)6-3-8-7(12-6)9-5(2)11/h3H,1-2H3,(H,8,9,11) |

Clave InChI |

OGTYHEPGCIAZTQ-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CN=C(S1)NC(=O)C |

SMILES canónico |

CC(=O)C1=CN=C(S1)NC(=O)C |

Origen del producto |

United States |

A Technical Guide to the Synthesis and Application of 5-Acyl-2-Aminothiazole Acylation Products

Prepared by: Gemini, Senior Application Scientist

Executive Summary: The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant drugs. The introduction of a 5-acyl group provides a critical handle for further molecular elaboration, with subsequent N-acylation of the 2-amino group being a paramount strategy for generating libraries of bioactive compounds. This guide provides an in-depth analysis of the synthesis of N-(5-acylthiazol-2-yl)amides, focusing on the underlying chemical principles, regioselectivity challenges, and field-proven experimental protocols. It is intended for researchers and professionals in drug discovery and development, offering both theoretical insights and practical methodologies for the synthesis of these valuable compounds.

Introduction: The Significance of the 5-Acyl-2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties[1][2]. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various interactions with biological targets.

The addition of an acyl group at the 5-position of the thiazole ring introduces a key functional group that significantly influences the molecule's electronic properties and provides a vector for further diversification. The subsequent acylation of the 2-amino group to form an amide linkage is a common and highly effective strategy to explore the structure-activity relationship (SAR) of these compounds. This modification can enhance binding affinity, modulate pharmacokinetic properties, and introduce new interaction points with target proteins. A notable example is the discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides as potent inhibitors of the retinoic acid receptor-related orphan receptor-gamma-t (RORγt), a key target for autoimmune diseases[3].

The Core Challenge: Regioselectivity in Acylation

The acylation of 5-acyl-2-aminothiazoles presents a classic regioselectivity problem. The molecule possesses multiple nucleophilic sites that can potentially react with an acylating agent. Understanding the interplay of these sites is crucial for designing a successful and selective synthesis.

The primary competing nucleophiles are:

-

The Exocyclic Amino Group (-NH₂): This is typically the most nucleophilic and desired site of acylation, leading to the formation of the target N-(5-acylthiazol-2-yl)amide.

-

The Endocyclic Ring Nitrogen (N-3): This nitrogen atom within the thiazole ring also possesses a lone pair of electrons and can be acylated, particularly under certain conditions. Acylation at this position can be influenced by the steric environment around the exocyclic amine[4].

-

The Enol Tautomer: The 5-acyl group can exist in equilibrium with its enol form, presenting an oxygen nucleophile that could lead to O-acylation, forming a vinyl ester.

The desired outcome is almost always selective acylation at the exocyclic amino group. Achieving this high selectivity depends on a careful choice of substrates, reagents, and reaction conditions.

Caption: Regioselectivity challenges in the acylation of 5-acyl-2-aminothiazoles.

Synthetic Methodologies for Selective N-Acylation

Several reliable methods have been developed for the selective N-acylation of 2-aminothiazoles. The choice of method often depends on the reactivity of the acylating agent and the stability of the starting material.

Direct Acylation with Acyl Halides

This is the most direct and common approach. It involves reacting the 5-acyl-2-aminothiazole with a reactive acyl halide, typically an acyl chloride, in the presence of a base.

Causality Behind Experimental Choices:

-

Acylating Agent: Acyl chlorides are highly electrophilic and react readily with the exocyclic amine. Chloroacetyl chloride is a frequently used reagent in this context[5].

-

Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acyl chloride[5][6].

-

Base: A non-nucleophilic base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Common choices include pyridine (which can also act as a solvent) or triethylamine (TEA)[1][6][7]. The base deprotonates the ammonium salt formed after the initial nucleophilic attack, regenerating the neutral amide.

-

Temperature: Reactions are often initiated at 0 °C to control the initial exothermic reaction and minimize side-product formation, then allowed to warm to room temperature[5][6].

Acylation with Carboxylic Acids and Coupling Agents

When the corresponding acyl chloride is unstable or not commercially available, direct coupling of a carboxylic acid with the aminothiazole is a powerful alternative. This method relies on in situ activation of the carboxylic acid.

Common Coupling Systems:

-

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the aminothiazole.

-

Modern Peptide Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and often lead to cleaner reactions and higher yields with fewer side products.

This approach is particularly valuable in the construction of complex molecules and is a standard in solid-phase synthesis strategies[8].

Field-Proven Experimental Protocols

The following protocols are presented as a guide for laboratory execution, emphasizing safety, efficiency, and validation.

Protocol 1: Direct N-Acylation using Acyl Chloride

This protocol details the synthesis of N-(5-acetyl-4-methylthiazol-2-yl)acetamide as a representative example.

Materials:

-

2-Amino-5-acetyl-4-methylthiazole (1.0 eq)

-

Acetyl Chloride (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) (1.2 eq)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-acetyl-4-methylthiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath with constant stirring. This mitigates the exothermicity of the acylation reaction.

-

Addition of Acyl Chloride: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 15-20 minutes. A precipitate (triethylamine hydrochloride) will form.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid chloride and neutralize excess acid), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure N-(5-acetyl-4-methylthiazol-2-yl)acetamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry[6][9].

Caption: Experimental workflow for direct N-acylation of a 2-aminothiazole.

Data Summary and Comparison

The choice of synthetic method can significantly impact reaction outcomes. The following table summarizes typical conditions and expected results for the N-acylation of 2-aminothiazoles.

| Method | Acylating Agent | Base/Catalyst | Solvent | Temp (°C) | Typical Yield (%) | Key Advantages |

| Direct Acylation | Acyl Chloride | Pyridine or TEA | DCM, THF | 0 to RT | 70-95% | High reactivity, simple procedure[1][7]. |

| Direct Acylation | Acid Anhydride | Pyridine or DMAP | DCM, Pyridine | RT to Reflux | 65-90% | Less moisture sensitive than acyl chlorides. |

| Coupling Reaction | Carboxylic Acid | EDC/DCC, HATU | DMF, DCM | 0 to RT | 60-85% | Broad substrate scope, good for sensitive molecules[8]. |

Yields are representative and can vary based on specific substrates and reaction scale.

Conclusion and Future Outlook

The N-acylation of 5-acyl-2-aminothiazoles is a robust and indispensable transformation in modern medicinal chemistry. By understanding the principles of regioselectivity and employing well-established protocols, researchers can efficiently generate diverse libraries of amide derivatives for biological screening. Future advancements in this field will likely focus on developing more environmentally friendly catalytic methods that avoid stoichiometric base and coupling agents, as well as expanding the application of these scaffolds in novel therapeutic areas. The continued exploration of this chemical space promises to yield new drug candidates with improved efficacy and safety profiles.

References

-

McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters. Available at: [Link]

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available at: [Link]

-

Wang, Y., et al. (2014). Discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Alvey, L., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available at: [Link]

-

Sharma, V., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 9. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

Application Note: Selective N-Acetylation of 2-Aminothiazoles

Abstract

The selective N-acetylation of 2-aminothiazoles is a critical transformation in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., Dasatinib analogues). This scaffold presents a unique regioselectivity challenge due to the presence of two nucleophilic nitrogen atoms: the exocyclic amine (

Part 1: Mechanistic Insight & Regioselectivity

The Nucleophilic Competition

2-Aminothiazoles exist in a tautomeric equilibrium between the amino and imino forms. The regiochemical outcome of acetylation is dictated by the competition between Kinetic Control (attack at the most nucleophilic site) and Thermodynamic Control (formation of the most stable product).

-

Kinetic Product: Attack at the ring nitrogen (

) is often faster due to the higher electron density and basicity of the ring nitrogen in the amino tautomer. This forms an unstable N-acyl iminium species. -

Thermodynamic Product: The exocyclic amide is significantly more stable due to resonance delocalization of the nitrogen lone pair into the carbonyl and the aromatic thiazole ring.

-

The Pathway: Successful protocols utilize conditions that facilitate the rearrangement of the kinetic

-acyl intermediate to the thermodynamic

Pathway Visualization

The following diagram illustrates the critical rearrangement required for selectivity.

Figure 1: Reaction pathway showing the migration from the kinetic ring-acyl intermediate to the stable exocyclic amide.

Part 2: Reagent Selection Guide

Selecting the right reagent is the primary determinant of success. Acetic anhydride (

| Reagent | Reactivity | Selectivity Risk | Recommended Use Case |

| Acetic Anhydride ( | Moderate | Low. Favors thermodynamic product under reflux. | Standard. Best for robust substrates. Allows thermal rearrangement of kinetic byproducts. |

| Acetyl Chloride ( | High | High.[1] Risk of bis-acetylation and ring attack. | Steric Challenge. Use only when the amine is sterically hindered or extremely unreactive. |

| HATU / AcOH | Moderate | Very Low. Prevents bis-acylation.[1] | Sensitive Substrates. Use for complex molecules with acid-labile groups. |

| Mixed Anhydrides | High | Moderate. | Specialized. Rarely used for simple acetylation due to atom economy. |

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" (Thermodynamic Control)

Objective: Synthesis of N-(thiazol-2-yl)acetamide using Acetic Anhydride.

Rationale: Using

Materials:

-

Acetic Anhydride (1.2 - 1.5 equiv)

-

Solvent: Pyridine (anhydrous) or Toluene/Et3N

-

Catalyst: DMAP (0.05 equiv - optional, use only if sluggish)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Dissolution: Dissolve 2-aminothiazole (10 mmol) in anhydrous Pyridine (5 mL/mmol). Note: Pyridine is foul-smelling; work in a fume hood.

-

Addition: Add Acetic Anhydride (12 mmol) dropwise at room temperature.

-

Observation: Slight exotherm may occur.[4]

-

-

Thermodynamic Drive: Heat the reaction to 60–80°C for 4–6 hours.

-

Why? Room temperature reaction may yield a mixture of ring-acyl and exo-acyl products. Heating ensures conversion to the stable exo-amide.

-

-

Monitoring: Check TLC (System: 5% MeOH in DCM). The product typically moves slightly higher or lower than the starting material but will show a distinct UV shape (loss of amine streaking).

-

Work-up:

-

Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: The "Mild Method" (For Acid-Sensitive Substrates)

Objective: Acetylation without heating or strong acid generation. Rationale: Coupling reagents like HATU activate acetic acid in situ, preventing the formation of the highly reactive acyl chloride species that leads to bis-acylation.

Materials:

-

Acetic Acid (1.1 equiv)[1]

-

HATU (1.1 equiv)

-

DIPEA (2.0 equiv)

-

Solvent: DMF or DCM

Step-by-Step:

-

Activation: In a dry flask, dissolve Acetic Acid (1.1 mmol) in DMF (5 mL). Add DIPEA (2.0 mmol) and HATU (1.1 mmol). Stir for 15 minutes at RT.[4][6]

-

Mechanism:[7] Formation of the O-At active ester.

-

-

Coupling: Add the 2-aminothiazole (1.0 mmol) to the activated mixture.

-

Reaction: Stir at room temperature for 12–16 hours.

-

Work-up: Dilute with EtOAc, wash with saturated

(x2), water (x2), and brine. Dry over

Part 4: Self-Validating Quality Control (QC)

A successful synthesis is defined by proving you have the exocyclic amide and not the ring amide or bis-acetylated product.

1. Proton NMR (

-

The Diagnostic Signal: Look for the amide -NH proton.

-

Exocyclic Amide (

): Typically appears as a broad singlet very downfield, often -

Ring Amide (

): If trapped (rare), the proton on the exocyclic nitrogen (now an imine) would appear upfield, or the symmetry of the aromatic protons will shift significantly.

-

-

Aromatic Shift: Compare the thiazole ring protons (C4-H and C5-H) to the starting material. A uniform downfield shift of ~0.2-0.5 ppm indicates successful acylation of the amine, which withdraws electron density from the ring.

2. Reactivity Check (Chemical Proof)

-

Hydrolysis Test: The kinetic product (ring acyl) is essentially an activated amide (like an N-acyl imidazole). It hydrolyzes rapidly in dilute aqueous base at RT. The thermodynamic product (exocyclic amide) requires heating in strong acid/base to hydrolyze.

-

Test: Stir a small aliquot in 1M NaOH for 10 min. If it reverts to starting material, you likely isolated the kinetic intermediate.

-

References

-

National Institutes of Health (NIH). (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. J Med Chem. Retrieved from [Link]

-

Indian Academy of Sciences. (2013).[1] Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.[1] J. Chem. Sci. Retrieved from [Link][1]

-

MDPI. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities. Molecules.[1][2][3][4][5][6][8][9][10][11][12][13] Retrieved from [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 9. chemrxiv.org [chemrxiv.org]

- 10. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. erpublications.com [erpublications.com]

- 12. Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acetyl Chloride vs Acetic Anhydride: Which Acetylation Reagent is Better for Your Process? - SINOCHEM [sinocheme.com]

Technical Guide: N-(5-acetyl-1,3-thiazol-2-yl)acetamide as a Pharmaceutical Intermediate

Executive Summary

N-(5-acetyl-1,3-thiazol-2-yl)acetamide (also known as 2-acetamido-5-acetylthiazole) is a high-value heterocyclic intermediate used primarily in the discovery of anti-infective and anti-proliferative agents. Unlike its ubiquitous analog N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide, this scaffold lacks the steric hindrance of the C4-methyl group, making it a preferred substrate for developing conformationally flexible hydrazones and chalcones .

This guide details the physicochemical profile, synthesis, and downstream applications of this intermediate.[1] It focuses on its role as a "linchpin" scaffold—enabling the rapid generation of diverse chemical libraries targeting Src kinases , EGFR , and viral proteases .

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | N-(5-acetyl-1,3-thiazol-2-yl)acetamide |

| Synonyms | 2-Acetamido-5-acetylthiazole; N-(5-acetylthiazol-2-yl)acetamide |

| Molecular Formula | C₇H₈N₂O₂S |

| Molecular Weight | 184.22 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in Water |

| Melting Point | 208–212 °C (Decomposes) |

| Functional Groups | C2-Acetamide (Directing group), C5-Acetyl (Reactive handle) |

Structural Significance

The molecule features two distinct carbonyl centers:

-

Amide Carbonyl (C2-N): Stable under mild conditions; acts as a directing group to activate the C5 position during synthesis.

-

Ketone Carbonyl (C5): Highly reactive toward nucleophiles (hydrazines, amines) and electrophiles (aldol condensation), serving as the attachment point for pharmacophores.

Synthetic Workflow & Mechanism

The synthesis and utilization of this intermediate follow a logical "Protect-Activate-Derivatize" workflow.

Visualizing the Pathway

Caption: Synthetic workflow transforming 2-aminothiazole into the target intermediate and subsequent bioactive libraries.

Experimental Protocols

Protocol A: Synthesis of N-(5-acetyl-1,3-thiazol-2-yl)acetamide

Objective: Synthesize the target intermediate with >98% purity starting from 2-aminothiazole. Principle: The reaction proceeds via a Friedel-Crafts acylation.[2][3][4] The acetamido group at C2 is an ortho/para director (activating C5 in the thiazole ring), allowing selective acetylation at the 5-position.

Materials:

-

2-Aminothiazole (CAS 96-50-4)

-

Acetic Anhydride (

) -

Stannic Chloride (

) or Aluminum Chloride ( -

Dichloromethane (DCM) or 1,2-Dichloroethane

-

Sodium Bicarbonate (

)

Step-by-Step Methodology:

-

N-Protection (Formation of Intermediate I):

-

Dissolve 2-aminothiazole (10.0 g, 100 mmol) in acetic anhydride (30 mL).

-

Heat to reflux (140°C) for 2 hours.

-

Cool to room temperature. Pour the mixture into ice-cold water (200 mL).

-

Filter the precipitate, wash with cold water, and dry to obtain N-(thiazol-2-yl)acetamide .

-

Yield: ~85-90%. QC Check: Melting point 202-204°C.

-

-

C-Acetylation (Friedel-Crafts):

-

Suspend N-(thiazol-2-yl)acetamide (5.0 g, 35 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

-

Cool the mixture to 0°C.

-

Slowly add Stannic Chloride (18.2 g, 70 mmol) or

dropwise over 20 minutes. Caution: Exothermic. -

Add Acetyl Chloride (3.0 mL, 42 mmol) dropwise.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quenching: Pour the reaction mixture over crushed ice/HCl. Extract with DCM (

mL). -

Wash the organic layer with saturated

and brine. Dry over -

Purification: Recrystallize from Ethanol/DMF (9:1).

-

Validation Criteria:

-

1H NMR (DMSO-d6):

2.18 (s, 3H, -

Note: The absence of a signal around

6.9-7.2 indicates successful substitution at C5.

Protocol B: Application – Synthesis of Thiazolyl Chalcones

Objective: Utilize the C5-acetyl group to synthesize a chalcone derivative (a common anticancer pharmacophore). Mechanism: Claisen-Schmidt condensation between the C5-acetyl methyl group and an aromatic aldehyde.

Methodology:

-

Dissolve N-(5-acetyl-1,3-thiazol-2-yl)acetamide (1.0 mmol) and 4-Chlorobenzaldehyde (1.0 mmol) in Ethanol (10 mL).

-

Add aqueous NaOH (40%, 0.5 mL) dropwise.

-

Stir at room temperature for 6–8 hours. A yellow/orange precipitate will form.

-

Workup: Pour into ice water, neutralize with dilute HCl, and filter the solid.

-

Result: The product is a Chalcone (1,3-diaryl-2-propen-1-one), a precursor for pyrazolines and kinase inhibitors.

Analytical Validation (QC)

To ensure the intermediate is suitable for pharmaceutical use, the following quality attributes must be met:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column, ACN:Water gradient) | |

| Identification | 1H NMR | Distinct singlets at |

| Water Content | Karl Fischer Titration | |

| Residual Solvents | GC-Headspace | Ethanol |

HPLC Method Parameters

-

Column: Agilent Zorbax Eclipse Plus C18 (

mm, 5 µm) -

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 15 min.

-

Detection: UV at 280 nm (Thiazole absorption max).

References

-

Thiazole Scaffolds in Medicinal Chemistry

-

Anticancer Applications (Dasatinib Analogs)

- Title: Design, Synthesis and Antiproliferative Activity of 2-Acetamidothiazole-5-carboxamide Deriv

- Source: Bentham Science (EurekaSelect).

-

URL:[Link]

-

Synthesis of Thiazole Intermediates

- Title: N-(Thiazol-2-yl)acetamide Crystal Structure and Synthesis.

- Source: ResearchG

-

URL:[Link]

-

Friedel-Crafts Acylation Mechanisms

- Title: Friedel-Crafts Acyl

- Source: N

-

URL:[Link]

-

Antiviral & Biological Activity

- Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ

- Source: MDPI (Molecules).

-

URL:[Link]

Sources

Application Note: A Systematic Guide to Solvent Selection for the Recrystallization of N-(5-acetylthiazol-2-yl)acetamide

Abstract

This application note provides a comprehensive, experience-driven guide for researchers on selecting an optimal solvent or solvent system for the purification of N-(5-acetylthiazol-2-yl)acetamide via recrystallization. Recrystallization is a powerful technique for purifying solid organic compounds, and its success is critically dependent on the appropriate choice of solvent.[1] This document moves beyond a simple list of solvents, detailing the foundational principles of solubility, a systematic workflow for solvent screening, and detailed experimental protocols. By analyzing the physicochemical characteristics of the target molecule and applying established methodologies, researchers can efficiently identify conditions that maximize yield and purity.

Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[3][4] An effective recrystallization process involves dissolving the impure solid in a minimal amount of a suitable hot solvent, followed by slow cooling to allow the desired compound to crystallize while the impurities remain dissolved in the surrounding solution (the "mother liquor").[2]

The Ideal Recrystallization Solvent

The selection of an appropriate solvent is the most critical step in the recrystallization process.[1] An ideal solvent should exhibit a specific set of characteristics:

-

High Temperature Coefficient: The solvent must dissolve the target compound readily at or near its boiling point but poorly at low or room temperatures.[3][5] This differential solubility is essential for achieving a high recovery of the purified solid upon cooling.[2]

-

Impurity Solubility Profile: Impurities present in the crude sample should either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2][5]

-

Chemical Inertness: The solvent must not react chemically with the compound being purified.[3]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[3]

-

Safety and Cost: The solvent should be non-flammable, non-toxic, and inexpensive whenever possible.[3]

dot graph LogicalRelationships { graph [rankdir="LR", splines=ortho, nodesep=0.6, pad="0.5,0.5", dpi=300]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} axdot Caption: Key properties of an ideal recrystallization solvent.

The Role of Polarity: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solvent selection. Polar solutes tend to dissolve well in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[2] The polarity of N-(5-acetylthiazol-2-yl)acetamide must be assessed to predict its solubility in various candidate solvents.

Predicted Physicochemical Profile of N-(5-acetylthiazol-2-yl)acetamide

Direct experimental data for N-(5-acetylthiazol-2-yl)acetamide is not widely published. However, we can infer its properties by analyzing its molecular structure, which contains several polar functional groups:

-

Acetamide Group (-NH-C=O): This group is highly polar and capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O). Simple amides like acetamide are very soluble in polar protic solvents like water and alcohols.[6][7]

-

Thiazole Ring: A heterocyclic aromatic ring containing sulfur and nitrogen. The nitrogen atom is a hydrogen bond acceptor, contributing to the molecule's overall polarity.

-

Acetyl Group (-C=O-CH₃): The carbonyl group is polar and can act as a hydrogen bond acceptor.

Based on this combination of functional groups, N-(5-acetylthiazol-2-yl)acetamide is predicted to be a polar molecule. This suggests it will be most soluble in polar protic and polar aprotic solvents. Its solubility in nonpolar solvents like hexanes or toluene is expected to be very low. Structurally similar compounds, such as N-[5-(1-hydroxyethyl)-1,3-thiazol-2-yl]acetamide, exhibit moderate solubility in polar organic solvents like methanol, DMF, and DMSO, while being only sparingly soluble in water.

Systematic Protocol for Solvent Screening

A methodical approach is essential to efficiently identify the best solvent. The following workflow and protocols are designed to guide the researcher from a broad list of candidates to an optimized system.

Workflow for Solvent Selection

Candidate Solvent Selection

Based on the predicted polarity of the target compound, the following solvents are recommended for initial screening.

| Solvent | Type | Boiling Point (°C) | Polarity Index | Safety Notes |

| Water | Polar Protic | 100 | 10.2 | Non-flammable, non-toxic. |

| Ethanol | Polar Protic | 78 | 4.3 | Flammable. |

| Isopropanol | Polar Protic | 82 | 3.9 | Flammable, irritant. |

| Acetonitrile | Polar Aprotic | 82 | 5.8 | Flammable, toxic. |

| Acetone | Polar Aprotic | 56 | 5.1 | Highly flammable, irritant. |

| Ethyl Acetate | Moderately Polar | 77 | 4.4 | Flammable, irritant. |

| Toluene | Nonpolar | 111 | 2.4 | Flammable, toxic. |

| Heptane | Nonpolar | 98 | 0.1 | Highly flammable, irritant. |

Protocol: Small-Scale Solubility Testing

This protocol uses a small amount of material to quickly assess the suitability of each candidate solvent.

Materials:

-

Crude N-(5-acetylthiazol-2-yl)acetamide

-

Set of candidate solvents (from Table above)

-

Test tubes or small vials

-

Spatula

-

Hot plate or water bath

-

Pasteur pipettes

Procedure:

-

Preparation: Place approximately 20-30 mg of the crude solid into a test tube.

-

Room Temperature Test: Add the candidate solvent dropwise (e.g., 0.5 mL at a time) while agitating the mixture at room temperature.

-

Observation A: If the solid dissolves completely in < 1-2 mL of solvent, the compound is too soluble at room temperature. This solvent is not suitable for single-solvent recrystallization but may be useful in a two-solvent system.[5]

-

Observation B: If the solid is insoluble or sparingly soluble, proceed to the next step. This is a promising candidate.[1]

-

-

Hot Solvent Test: Gently heat the test tube containing the sparingly soluble mixture using a water bath or hot plate. Add more solvent in small portions until the solid fully dissolves.[2]

-

Observation C: If the solid dissolves completely upon heating, the solvent is a good candidate. Note the approximate volume of solvent required.

-

Observation D: If the solid remains insoluble even at the solvent's boiling point, the solvent is unsuitable.

-

-

Crystallization Test: For solvents that passed step 3, allow the hot, clear solution to cool slowly to room temperature. If needed, further cool the test tube in an ice bath.[4]

-

Observation E: The formation of a significant amount of crystalline precipitate indicates an excellent solvent choice.

-

Observation F: If no crystals form, the solution may be too dilute or the compound is still too soluble when cold. Try scratching the inside of the test tube with a glass rod to induce nucleation.

-

Observation G: If an oil forms instead of a solid, the solvent may be inappropriate or the cooling was too rapid.[8]

-

Optimized Protocol for Bulk Recrystallization (Example)

This protocol assumes ethanol was identified as a suitable solvent from the screening process.

Materials:

-

Crude N-(5-acetylthiazol-2-yl)acetamide (e.g., 5.0 g)

-

Ethanol (chosen solvent)

-

Erlenmeyer flasks (250 mL and 125 mL)

-

Hot plate with stirring capability

-

Buchner funnel and filter flask

-

Filter paper

-

Glass funnel (for hot filtration, if needed)

-

Activated charcoal (optional, for colored impurities)

Procedure:

-

Dissolution: Place the crude solid (5.0 g) into a 250 mL Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol (e.g., 50 mL) and begin heating the mixture with gentle stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[2] Avoid adding a large excess of solvent to ensure the solution is saturated when hot.[1]

-

Decolorization (Optional): If the solution has a noticeable color, remove it from the heat and allow it to cool slightly. Add a small amount (e.g., a spatula tip) of activated charcoal. Re-heat the solution to boiling for 2-3 minutes while swirling.[9]

-

Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Place a fluted filter paper in a pre-heated glass funnel over a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.

-

Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

-

Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[2] Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any residual mother liquor containing impurities.

-

Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for 15-20 minutes. For final drying, transfer the crystals to a watch glass or place them in a desiccator under vacuum.

Troubleshooting Common Recrystallization Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No Crystals Form | - Solution is not saturated (too much solvent used).- Solution is supersaturated and requires nucleation. | - Boil off some of the solvent to concentrate the solution and cool again.- Scratch the inner wall of the flask with a glass rod.- Add a "seed crystal" from a previous batch. |

| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution was cooled too rapidly.- High concentration of impurities depressing the melting point. | - Reheat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly.[8]- Select a different solvent with a lower boiling point. |

| Low Crystal Yield | - Too much solvent was used.- The solution was not cooled sufficiently.- Premature crystallization during hot filtration. | - Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals.- Ensure the cooling period in the ice bath is adequate.- Ensure all equipment for hot filtration is pre-heated. |

| Colored Crystals | - Colored impurities are co-precipitating with the product. | - Repeat the recrystallization, including the optional decolorization step with activated charcoal.[9] |

Safety and Handling

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[10][11]

-

Most organic solvents are flammable; keep them away from ignition sources like open flames and hot surfaces.[10]

-

Handle N-(5-acetylthiazol-2-yl)acetamide with care. While specific toxicity data is limited, related amide compounds may cause skin and eye irritation.[12] Avoid inhalation of dust and direct contact with skin and eyes.[10]

-

Consult the Safety Data Sheet (SDS) for each solvent and for the target compound before beginning any work.[10][11][12][13][14]

References

- Recrystallization. (n.d.). University of California, Los Angeles.

- Solvent Choice. (n.d.). University of York, Department of Chemistry.

- Finding the best solvent for recrystallisation. (n.d.). Royal Society of Chemistry: Education.

- Oreate AI Blog. (2025, December 30). Understanding Acetamide: A Versatile Organic Compound.

- BenchChem. (2025). Solubility Profile of N-(1-chloropropan-2-yl)acetamide in Organic Solvents: A Technical Guide.

- Recrystallization (chemistry). (n.d.). Research Starters - EBSCO.

- Acetamide. (n.d.). Solubility of Things.

- Recrystallization. (n.d.). Wired Chemist.

- Acetamide. (2020, February 29). Sciencemadness Wiki.

- ACETAMIDE. (n.d.). Ataman Kimya.

- N-[5-(1-hydroxyethyl)-1,3-thiazol-2-yl]acetamide. (n.d.). ChemShuttle.

- SAFETY DATA SHEET - ACETAZOLAMIDE, USP. (2018, February 21). Spectrum Chemical.

- SAFETY DATA SHEET - 2-Acetylthiazole. (2009, October 14).

- SAFETY DATA SHEET - Acetazolamide. (n.d.). Medline.

- Safety Data Sheet: acetamide. (2022, October 31). Chemos GmbH & Co. KG.

- Acetamide - SAFETY DATA SHEET. (2023, March 30). PENTA.

- Technical Support Center: Recrystallization of Thiourea Derivatives. (2025). BenchChem.

- Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual [Video]. YouTube.

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. Recrystallization [wiredchemist.com]

- 3. Recrystallization [sites.pitt.edu]

- 4. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 6. Understanding Acetamide: A Versatile Organic Compound - Oreate AI Blog [oreateai.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. fishersci.com [fishersci.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. medline.com [medline.com]

- 14. chemos.de [chemos.de]

scale-up procedure for 2-acetamido-5-acetylthiazole production

Process Safety, Impurity Control, and Industrial Protocol

Part 1: Executive Summary & Strategic Analysis

The production of 2-acetamido-5-acetylthiazole (CAS: 7336-51-8) represents a critical intermediate step in the synthesis of various antiviral and fungicidal agents. While laboratory-scale synthesis often relies on milligram-scale acetylation in pyridine, industrial scale-up requires a robust, solvent-minimized approach that manages the exothermic nature of acetylation while ensuring high regioselectivity.

This Application Note details a Kilogram-Class Scale-Up Procedure . Unlike standard academic protocols, this method prioritizes:

-

Thermal Safety: Controlling the exothermic acetylation of the electron-deficient thiazole ring.

-

Solvent Economy: Utilizing a "telescoped" or high-concentration acetic acid matrix to minimize waste.

-

Purification by Process: Designing the crystallization to reject the bis-acetylated impurity without chromatography.

Chemical Identity[1][2][3][4][5][6]

-

IUPAC Name:

-(5-acetylthiazol-2-yl)acetamide -

Molecular Formula:

-

Molecular Weight: 184.22 g/mol

-

Key Impurities: 2-amino-5-acetylthiazole (unreacted), N,N-diacetyl derivative, and hydrolysis products.

Part 2: Process Chemistry & Mechanism

The synthesis follows a logical Two-Stage Industrial Route. The core of this protocol focuses on Stage 2 (Acetylation), but understanding the precursor quality (Stage 1) is vital for scale-up success.

Reaction Scheme

-

Precursor Synthesis (Hantzsch): 3-chloro-2,4-pentanedione + Thiourea

2-Amino-5-acetylthiazole. -

Main Step (Acetylation): 2-Amino-5-acetylthiazole + Acetic Anhydride

2-Acetamido-5-acetylthiazole .

Mechanistic Insight

The 2-aminothiazole ring is nucleophilic at the exocyclic nitrogen. However, the presence of the 5-acetyl group is strongly electron-withdrawing, deactivating the ring and making the amine less nucleophilic than unsubstituted 2-aminothiazole.

-

Consequence: Simple mixing at room temperature is often insufficient. Thermal activation (reflux) or acid catalysis is required.

-

Selectivity: Over-acetylation to the N,N-diacetyl species is possible but reversible under aqueous workup conditions.

Visualization: Reaction Workflow

Caption: Figure 1. Logical flow of the synthesis from precursor formation to final isolation.[1][2]

Part 3: Critical Process Parameters (CPPs)

| Parameter | Range | Optimal | Rationale |

| Stoichiometry ( | 1.1 – 2.0 eq | 1.2 eq | Excess ensures conversion; too much complicates quench exotherm. |

| Reaction Temp | 80°C – 115°C | 95°C | High temp needed to overcome electron-withdrawing deactivation. |

| Solvent System | Toluene vs. AcOH | AcOH | Acetic acid solubilizes the starting material but precipitates the product upon cooling/water addition. |

| Dosing Rate | N/A | Slow | Add anhydride slowly if running neat to prevent thermal runaway. |

| Quench Temp | 0°C – 25°C | 10°C | Controls particle size during precipitation. |

Part 4: Detailed Scale-Up Protocol (1.0 kg Basis)

Safety Warning: Acetic anhydride is a lachrymator and corrosive. The reaction is exothermic. Ensure proper ventilation and PPE (respirator, chemically resistant gloves).

Equipment Requirements

-

5 L Glass-lined reactor or round-bottom flask with overhead stirring.

-

Reflux condenser.

-

Temperature probe (internal).

-

Dropping funnel (for controlled addition).

-

Vacuum filtration setup (Buchner or Nutsche filter).

Step-by-Step Procedure

Phase 1: Reactor Charging & Dissolution

-

Charge Precursor: Load 1000 g (7.03 mol) of 2-amino-5-acetylthiazole into the reactor.

-

Note: Ensure the starting material is dry (LOD < 1.0%) to prevent hydrolysis of the anhydride.

-

-

Charge Solvent: Add 2.0 L of Glacial Acetic Acid .

-

Engineering Control: Start agitation (150-200 RPM). The mixture will likely be a slurry.

-

-

Heating: Heat the jacket to 60°C . The solid should partially or fully dissolve depending on purity.

Phase 2: Reaction (Acetylation)

-

Reagent Addition: Charge 860 g (8.44 mol, ~1.2 eq) of Acetic Anhydride via the dropping funnel over 45–60 minutes .

-

Exotherm Alert: Monitor internal temperature. Do not allow T > 80°C during addition.

-

-

Reaction Maintenance: Once addition is complete, ramp temperature to 95°C – 100°C (gentle reflux).

-

Hold: Maintain reflux for 3 to 4 hours .

-

IPC (In-Process Control): Sample at 3 hours. Check by HPLC or TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Target: < 1.0% unreacted amine.

-

Phase 3: Crystallization & Isolation

-

Cooling: Cool the reaction mass to 50°C .

-

Quench/Precipitation: Slowly add 2.0 L of Cold Water (0-5°C) to the reactor over 30 minutes.

-

Why? This hydrolyzes excess anhydride (exothermic!) and drastically reduces the solubility of the product, forcing crystallization.

-

-

Final Cooling: Cool the resulting thick slurry to 0–5°C and age for 2 hours.

-

Filtration: Filter the slurry using a Nutsche filter or centrifuge.

-

Washing:

-

Wash 1: 1.0 L Water (removes acetic acid).

-

Wash 2: 500 mL Methanol (cold) (removes organic impurities and aids drying).

-

-

Drying: Dry in a vacuum oven at 55°C for 12 hours.

Expected Results

-

Yield: 1050 g – 1150 g (80 – 88% theoretical).

-

Appearance: Off-white to pale yellow crystalline powder.

-

Purity (HPLC): > 98.5%.

-

Melting Point: 206°C – 208°C (dec).

Part 5: Troubleshooting & Impurity Fate Mapping

| Observation | Root Cause | Corrective Action |

| Low Yield (<70%) | Product solubility in mother liquor. | Reduce acetic acid volume in Phase 1; Ensure final cooling is <5°C. |

| High Impurity (Bis-acetyl) | Reaction temperature too high or excess anhydride > 2.0 eq. | The quench step usually hydrolyzes the bis-acetyl back to mono-acetyl. Extend the water slurry hold time. |

| Color (Dark Brown) | Oxidation of amine prior to acetylation. | Use nitrogen blanket during Phase 1 & 2. Recrystallize from Ethanol/Water if necessary. |

| Slow Filtration | Fine particle size. | Slow down the water addition (Phase 3, Step 8) to allow crystal growth (Ostwald ripening). |

Visualization: Impurity Control Logic

Caption: Figure 2. Fate mapping of common impurities during the workup process.

Part 6: References

-

General Thiazole Synthesis (Hantzsch Method):

-

Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen (Thiazole synthesis)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

-

-

Acetylation of Aminothiazoles (Methodology):

-

Scale-Up of Thiazole Intermediates (Patent Literature):

-

Physical Properties & Safety Data:

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 7336-51-8.

-

(Note: While specific large-scale manufacturing batch records are proprietary, the protocol above synthesizes the standard operating procedures found in the cited crystallographic and medicinal chemistry literature adapted for chemical engineering constraints.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. verjournal.com [verjournal.com]

- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7336-51-8|N-(4-Methylthiazol-2-yl)acetamide|BLD Pharm [bldpharm.com]

- 6. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 7. evitachem.com [evitachem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]

- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis & Yield Optimization of N-(5-acetyl-1,3-thiazol-2-yl)acetamide

The following technical guide addresses the synthesis and yield optimization of N-(5-acetyl-1,3-thiazol-2-yl)acetamide .

This guide distinguishes between the Strict Target (4-H substitution, as named) and the Common Analog (4-Methyl substitution, often chemically conflated). The yield optimization strategies differ fundamentally between these two pathways.

Structural Analysis & Route Selection

Before optimizing yield, you must verify the specific target structure. The absence of a methyl group at position 4 drastically changes the synthetic accessibility.

-

Target A: N-(5-acetyl-1,3-thiazol-2-yl)acetamide (4-H)

-

Structure: Thiazole ring with -NHAc at C2, -H at C4, and -COMe at C5.

-

Challenge: The Hantzsch synthesis precursor (2-halo-3-oxobutanal) is unstable.

-

Recommended Route: Friedel-Crafts Acylation of 2-acetamidothiazole using Polyphosphoric Acid (PPA).

-

-

Target B: N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide (4-Me)

-

Structure: Thiazole ring with -NHAc at C2, -Me at C4, and -COMe at C5.

-

Context: This is the standard "5-acetyl thiazole" found in literature, synthesized from stable 3-chloro-2,4-pentanedione.

-

Recommended Route: Hantzsch Thiazole Synthesis followed by Acetylation.

-

Synthesis Workflow Diagram

Figure 1: Decision tree for synthesis routes. The green node highlights the critical optimization step for the strict 4-H target.

Protocol A: The "Strict" Target (4-H)

Method: Friedel-Crafts Acylation in Polyphosphoric Acid (PPA).

Standard Lewis acids (AlCl₃) often fail with thiazoles because the aluminum coordinates strongly to the thiazole nitrogen, deactivating the ring further. Polyphosphoric Acid (PPA) serves as both the solvent and the catalyst, overcoming this deactivation.

Optimization Protocol

-

Reagents:

-

2-Acetamidothiazole (1.0 equiv)

-

Acetic Anhydride (1.2–1.5 equiv)

-

Polyphosphoric Acid (PPA) (10–15 g per gram of substrate)

-

-

Procedure:

-

Mix: Place PPA in a round-bottom flask. Heat to 60–70°C to lower viscosity.

-

Add: Add 2-acetamidothiazole with vigorous mechanical stirring (magnetic stirring often fails due to viscosity).

-

React: Add Acetic Anhydride dropwise.

-

Heat: Raise temperature to 100–110°C . Maintain for 2–4 hours.

-

Quench: Pour the hot dark syrup onto crushed ice (approx. 10x weight of PPA) with rapid stirring.

-

Neutralize: Adjust pH to ~4–5 with solid Sodium Acetate or NaOH solution to precipitate the product.

-

Troubleshooting Guide (Protocol A)

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Incomplete acylation due to ring deactivation. | Increase Temperature: Thiazoles require >90°C in PPA. Room temp AlCl₃ will not work. |

| Black Tar Formation | Charring due to local overheating. | Mechanical Stirring: PPA is viscous; ensure uniform heat distribution. Add Ac₂O slowly. |

| No Precipitate | Product trapped in acidic solution. | pH Adjustment: The product is an amide; it may remain protonated. Neutralize to pH 5–6. Do not go >pH 9 (hydrolysis risk). |

| Poly-acylation | Reaction at exocyclic Nitrogen (imide formation). | Stoichiometry: Limit Ac₂O to 1.2 equiv. If imide forms, mild basic hydrolysis (K₂CO₃/MeOH) cleaves the N-acetyl without touching the C-acetyl. |

Protocol B: The "Common" Target (4-Me)

Method: Hantzsch Thiazole Synthesis.

If your target allows for a methyl group at position 4, this route is significantly higher yielding and easier to scale.

Optimization Protocol

-

Reagents:

-

Procedure:

-

Dissolve: Dissolve thiourea in ethanol (0.5 M).

-

Add: Add 3-chloro-2,4-pentanedione dropwise at room temperature. (Exothermic!).

-

Reflux: Heat to reflux for 2–3 hours.

-

Workup: Cool to 0°C. The product often crystallizes as the HCl salt.

-

Free Base: Dissolve salt in water, neutralize with sat. NaHCO₃ to precipitate 2-amino-4-methyl-5-acetylthiazole.

-

Acetylation: Reflux the solid in Acetic Anhydride (3 equiv) for 1 hour. Pour into water to precipitate final product.

-

Troubleshooting Guide (Protocol B)

| Issue | Probable Cause | Corrective Action |

| Sticky/Oily Product | Impure 3-chloro-2,4-pentanedione. | Distillation: The precursor degrades over time. Distill 3-chloro-2,4-pentanedione before use or prepare fresh (SO₂Cl₂ + Acetylacetone). |

| Low Yield in Step 1 | Retro-aldol type decomposition. | Avoid Excess Base: Do not add base during the reaction. Only add base during the workup. |

| Incomplete Acetylation | Poor solubility of the intermediate. | Catalyst: Add a drop of H₂SO₄ or Pyridine to the Acetic Anhydride step to catalyze the reaction. |

Yield Comparison Data

The following table compares the efficiency of different acylation methods for the Strict (4-H) target.

| Method | Catalyst/Solvent | Temp (°C) | Typical Yield | Notes |

| Friedel-Crafts | AlCl₃ / DCM | 40 (Reflux) | < 10% | Fails due to complexation with thiazole N. |

| Friedel-Crafts | AlCl₃ / Nitrobenzene | 120 | 25–40% | Harsh conditions, difficult workup. |

| PPA Method | Polyphosphoric Acid | 100–110 | 65–80% | Recommended. Cleanest workup (water quench). |

| Lithiation | n-BuLi / THF / AcCl | -78 | 40–50% | Requires 2 equiv base (protect NH); strictly anhydrous. |

References

-

Hantzsch Synthesis Optimization: BenchChem Technical Notes. "Troubleshooting low yields in Hantzsch thiazole synthesis."

-

Acylation in PPA: Grishin, I. Y., et al.[4] "A sequence of acylamination and acylation reactions in polyphosphoric acid." Chemistry of Heterocyclic Compounds, 2022.[4][5]

-

Crystal Structure & Synthesis: Yunus, U., et al. "N-(Thiazol-2-yl)acetamide." Acta Crystallographica Section E, 2008. (Describes the mono-acetylated precursor).

-

Thiazole Reactivity: Master Organic Chemistry. "Friedel-Crafts Acylation Limitations."

Sources

overcoming steric hindrance in 5-substituted thiazole acylation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common synthetic challenge: the acylation of sterically hindered 5-substituted thiazoles. Thiazole rings are crucial scaffolds in medicinal chemistry, and their functionalization is a key step in the development of new therapeutic agents.[1][2][3] However, introducing an acyl group, particularly at the C2 position when a bulky substituent is present at C5, can be fraught with difficulties due to steric hindrance.

This resource will delve into the underlying principles of these challenges and offer field-proven strategies and detailed protocols to overcome them.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the acylation of 5-substituted thiazoles.

Q1: My standard Friedel-Crafts acylation of a 5-substituted thiazole is giving me very low to no yield. What's going on?

A1: This is a classic case of steric hindrance and electronic deactivation. The 5-substituent can physically block the approach of the acylating agent to the adjacent C4 position. More importantly, for C2 acylation, the bulky group at C5 can sterically clash with the incoming electrophile. Furthermore, if the 5-substituent is electron-withdrawing, it deactivates the thiazole ring, making it less susceptible to electrophilic aromatic substitution, which is the mechanism of Friedel-Crafts acylation.[4][5]

Q2: I'm observing a mixture of acylated products at different positions on the thiazole ring. How can I improve regioselectivity?

A2: Poor regioselectivity is a common outcome in the acylation of substituted thiophenes and thiazoles.[6] The inherent electronic properties of the thiazole ring favor acylation at the C2 and C5 positions.[7] When the C5 position is blocked, acylation may occur at C2 or C4, leading to a product mixture. To enhance regioselectivity, consider using a directing group or switching to an alternative acylation strategy that is less sensitive to steric effects.

Q3: Are there alternative acylating agents I can use besides acyl chlorides and anhydrides?

A3: Absolutely. When standard acylating agents fail, consider using more reactive alternatives or methods that bypass the generation of a free acylium ion. Weinreb amides are excellent for this purpose as they react with organometallic reagents to form a stable tetrahedral intermediate, preventing over-addition and often tolerating more sterically demanding substrates.[8][9] Another approach is the use of aldehydes in the presence of an oxidant, which can directly acylate the thiazole ring at the C2 position.[10]

Q4: Can changing the Lewis acid in my Friedel-Crafts reaction help overcome steric hindrance?

A4: While a stronger Lewis acid can increase the electrophilicity of the acylating agent, it may not be sufficient to overcome severe steric hindrance and can sometimes lead to decomposition of the starting material.[4] In some cases, milder Lewis acids or even Brønsted acids might offer a better outcome by reducing side reactions.[11] However, for significantly hindered substrates, a fundamental change in strategy is often more effective than simply altering the Lewis acid.

Q5: My starting material is sensitive to harsh acidic conditions. What are some milder acylation methods?

A5: For acid-sensitive substrates, several milder options exist. Organometallic-based approaches, such as those involving Grignard or organolithium reagents, can be highly effective.[12][13] These methods often proceed under neutral or slightly basic conditions. Additionally, employing coupling agents like carbodiimides or using pre-activated carboxylic acids can facilitate acylation under milder conditions. The use of Weinreb amides with organometallic reagents is also a gentle and highly selective method.[8][14][15]

Troubleshooting Guides & Detailed Protocols

When standard methods fail, a more tailored approach is necessary. Below are detailed guides and protocols for alternative acylation strategies specifically designed to overcome steric hindrance in 5-substituted thiazoles.

Guide 1: Weinreb Amide Approach for Highly Hindered Substrates

The Weinreb-Nahm ketone synthesis is a powerful tool for creating C-C bonds and is particularly effective for hindered systems because it avoids the over-addition problems seen with other organometallic reactions.[8] The N-methoxy-N-methylamide (Weinreb amide) forms a stable chelated intermediate with the organometallic reagent, which collapses to the ketone only upon acidic workup.

Causality Behind the Choice: This method is chosen for its high functional group tolerance and its ability to deliver a single acylated product even in the presence of significant steric bulk. The stability of the tetrahedral intermediate is the key to its success.[8]

Experimental Protocol: Synthesis of a 2-Acyl-5-Substituted Thiazole via a Weinreb Amide

Step 1: Preparation of the Weinreb Amide

-

To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF), add a coupling agent such as CDI or HATU (1.1 eq) and a non-nucleophilic base like DIPEA (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the activated acid.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and continue stirring at room temperature overnight.

-

Perform an aqueous workup and purify the resulting Weinreb amide by column chromatography.

Step 2: Grignard Formation and Acylation

-

Prepare the 2-lithiated or 2-magnesiated thiazole. In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 5-substituted thiazole (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C and slowly add a solution of n-butyllithium or a suitable Grignard reagent like i-PrMgCl (1.1 eq).[15] Stir for 1 hour at this temperature to ensure complete metalation.

-

In a separate flask, dissolve the Weinreb amide (1.2 eq) in anhydrous THF and cool to 0 °C.

-

Slowly transfer the organometallic thiazole solution to the Weinreb amide solution via cannula.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 2-acyl-5-substituted thiazole.

Self-Validation: The success of this protocol can be validated by the clean formation of the desired ketone with minimal to no alcohol byproduct, which would be expected from over-addition in a reaction with a more reactive acylating agent.

Guide 2: Yamaguchi Esterification-Based Acylation

The Yamaguchi esterification, while primarily used for forming esters and macrolactones, can be adapted for acylation.[16][17][18][19] It involves the activation of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a highly reactive mixed anhydride. This reactive intermediate can then acylate even sterically hindered nucleophiles.

Causality Behind the Choice: The bulky trichlorobenzoyl group of the mixed anhydride directs the nucleophilic attack of the thiazole to the less hindered carbonyl of the desired acyl group, and the high reactivity of the mixed anhydride helps to overcome the steric barrier.[17]

Experimental Protocol: Yamaguchi-Based Acylation of a 5-Substituted Thiazole

Step 1: Formation of the Mixed Anhydride

-

In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous THF.

-

Add triethylamine (1.1 eq) and cool the solution to 0 °C.

-

Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir the mixture at 0 °C for 1 hour.

Step 2: Acylation

-

In a separate flask, dissolve the 5-substituted thiazole (1.2 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous THF.

-

Slowly add the pre-formed mixed anhydride solution to the thiazole solution at room temperature.

-

Stir the reaction mixture overnight at room temperature or with gentle heating (40-50 °C) if necessary. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Self-Validation: The effectiveness of this method is confirmed by the successful acylation where a standard Friedel-Crafts reaction failed, indicating the superior reactivity of the Yamaguchi mixed anhydride.

Data Summary and Method Comparison

The following table provides a comparative overview of different acylation methods for sterically hindered 5-substituted thiazoles to aid in method selection.

| Method | Acylating Agent | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Acyl Chloride/Anhydride | Lewis Acid (e.g., AlCl₃) | Often harsh, requires heating | Well-established, readily available reagents | Prone to failure with hindered substrates, poor regioselectivity, harsh conditions[4][5] |

| Weinreb Amide Synthesis | Weinreb Amide | Organolithium or Grignard Reagent | Anhydrous, inert atmosphere, low temperature | High yield, excellent selectivity, avoids over-addition, mild conditions[8] | Requires pre-synthesis of Weinreb amide and organometallic reagent |

| Yamaguchi-Based Acylation | Carboxylic Acid | 2,4,6-Trichlorobenzoyl Chloride, DMAP | Anhydrous, inert atmosphere, mild heating may be needed | High reactivity, good for hindered substrates, uses carboxylic acids directly | Requires stoichiometric activating agent[17] |

| Direct C-H Acylation | Aldehyde | Oxidant (e.g., TBHP) | Metal- and solvent-free, elevated temperature | Atom economical, avoids pre-functionalization | May have limited substrate scope, can require high temperatures[10] |

Visualizing the Synthetic Challenge and Solutions

To better understand the concepts discussed, the following diagrams illustrate the steric hindrance problem and the mechanistic advantage of the Weinreb amide approach.

Caption: Steric hindrance from a bulky 5-substituent impeding the approach of an acylium ion to the C2 position of the thiazole ring.

Caption: Simplified workflow of the Weinreb amide acylation, highlighting the formation of a stable intermediate that prevents over-addition.

By understanding the root causes of difficulties in the acylation of 5-substituted thiazoles and by employing the alternative strategies outlined in this guide, researchers can significantly improve their success rates in synthesizing these important molecules.

References

-

Yamaguchi, M., et al. (1979). A mild and efficient method for the synthesis of esters. Bulletin of the Chemical Society of Japan, 52(7), 1989-1992. [Link]

-

Wikipedia. (2023). Yamaguchi esterification. [Link]

-

Knochel, P., et al. (2006). Functionalized magnesium organometallics as versatile intermediates for the synthesis of polyfunctional heterocycles. Angewandte Chemie International Edition, 45(15), 2354-2358. [Link]

-

Katritzky, A. R., et al. (2004). An efficient conversion of carboxylic acids into Weinreb amides. The Journal of Organic Chemistry, 69(1), 227-229. [Link]

-

Chem-Station. (2009). Yamaguchi Macrolactonization. [Link]

-

Knochel, P., et al. (2011). Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. The Journal of Organic Chemistry, 76(16), 6689-6703. [Link]

-

Torao no Yuki Kagaku. (2018). Yamaguchi Macrolactonization is a Classic Reaction for Lactone Synthesis. [Link]

-

Ishihara, K., et al. (2023). Synthesis of Bulky N-Acyl Heterocycles by DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Less Nucleophilic N-Heterocycles with α-Fully Substituted Carboxylic Acids. Organic Letters, 25(29), 5464-5469. [Link]

-

ResearchGate. (2025). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]

-

Bouzroura, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2849. [Link]

-

Wang, Y., et al. (2017). Enhancing the Acylation Activity of Acetic Acid by Forming an Intermediate Aromatic Ester. ChemSusChem, 10(12), 2566-2570. [Link]

-

ResearchGate. (2025). Overcoming Steric Constraints in C-H Arylation via Pd/Ag Dual Catalysis: A Shortcut to Ortho-Tetrasubstituted Heterobiaryl N-Oxides. [Link]

-

Journal of Synthetic Chemistry. (2023). A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involves Utilizing the Friedel-Crafts Acylation Process Using Eatons Reagents via Solvent Free Conditions. [Link]

-

Wikipedia. (2023). Weinreb ketone synthesis. [Link]

-

Molecules. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

-

YouTube. (2020). Reaction Mechanism of Yamaguchi Macrolactonization. [Link]

-

Pace, A., et al. (2019). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Molecules, 24(21), 3878. [Link]

-

PubMed. (2017). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. [Link]

-

The Journal of Organic Chemistry. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]

-

Chemical Reviews. (2026). Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. [Link]

-

PubMed. (2007). Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles. [Link]

-

Molecules. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

-

OSTI.gov. (2017). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. [Link]

-

PMC. (2012). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. [Link]

-

Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link]

-

Wikipedia. (2023). Thiazole. [Link]

-

Organic Chemistry Portal. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. [Link]

-

ResearchGate. (2015). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. [Link]

-

Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

-

ResearchGate. (2025). A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions. [Link]

-

Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. mdpi.com [mdpi.com]

- 12. Functionalized magnesium organometallics as versatile intermediates for the synthesis of polyfunctional heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. kazujuku.com [kazujuku.com]

- 17. 山口ラクトン化反応 - Wikipedia [ja.wikipedia.org]

- 18. 山口マクロラクトン化 Yamaguchi Macrolactonizaion | Chem-Station (ケムステ) [chem-station.com]

- 19. Yamaguchiマクロラクトン化はラクトン合成の名盤反応 - とらおの有機化学 [tora-organic.com]

A Comparative Guide to the Melting Point Determination of Novel Compounds: A Case Study of 2-Acetamido-5-acetylthiazole

This guide provides a comprehensive comparison of methodologies for the accurate determination of the melting point of pure crystalline solids. We will use the novel compound 2-acetamido-5-acetylthiazole as a case study. As a newly synthesized or uncharacterized substance, establishing a precise melting range is a critical first step in its identification, purity assessment, and quality control. This document is intended for researchers, scientists, and drug development professionals who require both theoretical understanding and practical, field-proven protocols for this fundamental analysis.

The melting point of a pure crystalline solid is a key physical property, defined as the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The presence of even minor impurities typically causes a depression of the melting point and a broadening of the melting range.[1][2] Therefore, an accurate melting point determination serves as a dual-purpose indicator of both identity and purity.[1][3]

Comparative Analysis of Methodologies

The choice of method for melting point determination often depends on available resources, required accuracy, and sample throughput. Below, we compare the traditional Thiele tube method with modern automated systems.

| Feature | Manual Method (Thiele Tube) | Automated Digital Apparatus |

| Principle | Visual observation of sample melting in a heated oil bath with temperature transfer via natural convection.[4][5] | Automated optical detection (light transmission, reflection, or digital imaging) of phase transition in a controlled, electrically heated block.[6][7] |

| Precision | Lower; dependent on thermometer accuracy and operator skill. | Higher; typically ±0.3°C to ±0.5°C with proper calibration. |

| Operator Bias | High; subjective determination of the start and end of melting. | Low; objective, instrument-based detection.[8] |

| Throughput | Low; typically one sample at a time. | High; many modern instruments can analyze multiple (3+) samples simultaneously.[8][9] |

| Heating Rate Control | Manual and less precise, controlled by hand-positioning a flame.[9] | Programmable, highly precise, and reproducible linear temperature ramps.[6] |

| Safety | Higher risk due to open flame and hot oil bath. | Higher safety with enclosed heating block and no open flame.[10] |

| Cost | Low initial investment.[4] | Higher initial investment. |

| Data Integrity | Manual recording; no digital record. | Digital data capture, video recording of the melt, and compliance features (e.g., for GLP/GMP).[8] |

Table 1. Objective comparison of manual vs. automated melting point determination methods.

Experimental Protocols: A Step-by-Step Guide

Adherence to a standardized protocol is critical for achieving accurate and reproducible results. The following sections detail the procedures for both manual and automated methods, grounded in principles outlined by the United States Pharmacopeia (USP).[11][12]

Part 1: Universal Sample Preparation

Careless sample preparation is a leading cause of inaccurate results.[6] The following steps are mandatory regardless of the chosen analytical method.

-

Ensure Sample Purity & Dryness: The analyte, 2-acetamido-5-acetylthiazole, must be a homogenous, crystalline solid. If synthesized in-house, ensure it has been purified (e.g., via recrystallization) to remove residual solvents and impurities. The sample must be thoroughly dry. For novel compounds, drying in a vacuum desiccator over P₂O₅ for at least 24 hours is recommended.[6][13]

-

Grind the Sample: Gently grind the crystalline sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer within the capillary tube.[6][14]

-

Load the Capillary Tube: Use a standard melting point capillary tube (typically 0.8-1.2 mm internal diameter with one sealed end).[11][13]

-

Jab the open end of the capillary into the powdered sample until a small amount enters the tube.

-

Invert the tube and tap it gently on a hard surface to cause the powder to fall to the bottom.

-

To pack the sample tightly, drop the capillary tube (sealed end down) several times through a long glass tube (approx. 1 meter) onto the benchtop.[9]

-

The final packed sample height should be between 2.5 and 3.5 mm, as specified by USP <741>.[13][15] An improperly packed or overly large sample will result in a broad, inaccurate melting range.[9]

-

Part 2: Method A - Manual Determination via Thiele Tube

This method leverages the unique shape of the Thiele tube to create convection currents in a heating oil, ensuring uniform temperature distribution.[4]